

Elacestrant estrogen receptor alpha degradation potency

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Compound Focus: Elacestrant

CAS No.: 722533-56-4

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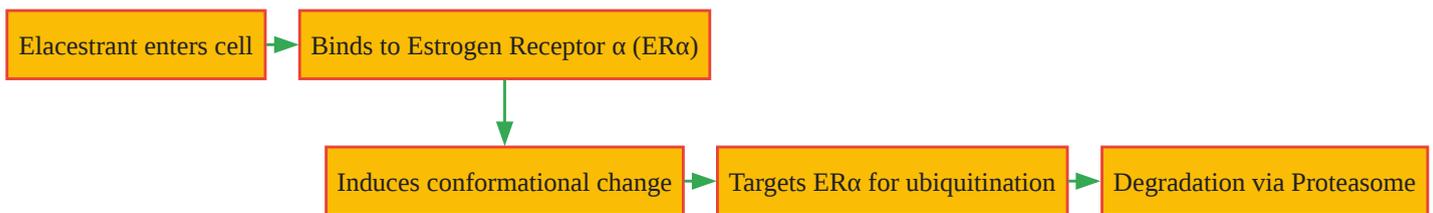
Elacestrant Potency & Pharmacokinetic Profile

Parameter	Value / Measurement	Context / Notes
ER α Binding (IC ₅₀)	~3 nM (1.4 ng/mL) [1]	Cell-free assay [1]
	4.2 nM (2 ng/mL) [1]	MCF-7 cells (48 hr) [1]
	0.6 nM (0.3 ng/mL) [1]	ER α expression in MCF-7 cells (48 hr) [1]
ER β Binding (IC ₅₀)	~300 nM [1]	Demonstrates selectivity for ER α over ER β [1]
In Vivo Tumor Concentration	11.1 μ g/mL [1]	In subcutaneous MCF-7 tumor (60 mg/kg PO dose in mice) [1]
Clinical Trough Level (C _{min})	~60 ng/mL [1]	Achieved at the 400 mg (salt) clinical dose [1]
Oral Bioavailability	11% (90% CI: 8-14%) [1]	Administered with food [1]

Mechanism of ER α Degradation

Elacestrant is an oral selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor, which inhibits tumor growth by antagonizing and degrading the ER pathway [2] [3].

The diagram below illustrates the core mechanism of **Elacestrant**-induced ER α degradation.



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***Elacestrant** induces ER α degradation via the ubiquitin-proteasome pathway.*

Key Supporting Experimental Evidence

The following experimental data underpin the understanding of **Elacestrant**'s degradation potency and anti-tumor efficacy.

- **Antiproliferative Activity:** In cell viability assays using ER+ breast cancer cell lines (e.g., MCF-7), **Elacestrant** demonstrated a concentration-dependent decrease in cell proliferation, with IC₅₀ values within the clinically achievable range (100-300 nM) [4].
- **ER α Downregulation & Target Inhibition:** Treatment with **Elacestrant** in breast cancer cells led to a decrease in the expression of classical ER-regulated genes, such as the **Progesterone Receptor (PGR)** and **Cyclin D1**, confirming effective blockade of the ER signaling pathway [4].
- **Activity in Resistant Models:** **Elacestrant** has shown potent anti-estrogenic activity in patient-derived xenograft (PDX) models of ER+ breast cancer that had acquired resistance to other endocrine therapies, including **fulvestrant-resistant** models. It was also effective in models harboring **ESR1 mutations** (e.g., Y537S, Y537C) [4].
- **Clinical Receptor Engagement:** A Phase 1b clinical trial used 16 α -18F-fluoro-17 β -estradiol positron emission tomography (FES-PET/CT) to visually confirm **Elacestrant**'s engagement with the ER in

tumor lesions. The results showed a **median reduction of 89.1% in FES uptake** after 14 days of treatment, demonstrating potent ER binding and occupancy in patients [3].

Key Insights for Research & Development

- **Differentiated SERD Profile:** While both **Elacestrant** and Fulvestrant act as pure anti-estrogens and degrade ER, their effects on ER protein levels in vitro can differ. One study noted that, unlike Fulvestrant, **Elacestrant** did not reduce ER levels in MCF-7 cells after 18 hours of treatment, yet it still effectively suppressed downstream gene expression and cell proliferation [4]. This suggests that the **correlation between immediate receptor degradation and antitumor efficacy may be complex**.
- **Brain Penetration:** Preclinical data indicates that **Elacestrant** can cross the blood-brain barrier. In a mouse model, the brain-to-plasma concentration ratio was approximately 62% [1]. This property is highly relevant for treating breast cancer brain metastases, a significant clinical challenge.

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References

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